molecular formula C14H13NO6 B2670624 N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine CAS No. 307525-71-9

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B2670624
CAS No.: 307525-71-9
M. Wt: 291.259
InChI Key: UVCYYTDPGVNBKH-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Coumarin Photocages

Coumarin derivatives emerged as photocages in the late 20th century, offering alternatives to traditional ortho-nitrobenzyl groups due to their superior molar absorptivity in the near-UV and visible spectra. Early innovations focused on modifying the coumarin scaffold to red-shift absorption wavelengths, exemplified by the introduction of electron-donating groups such as amino and styryl moieties. For instance, the incorporation of a diethyl amino styryl group in 2019 enabled absorption at 500 nm, a critical advancement for minimizing phototoxicity in live-cell imaging. Concurrently, replacing the lactone group with a thionoester improved photolysis quantum yields by stabilizing the excited-state intermediate. These modifications laid the groundwork for advanced coumarin photocages like N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine, which combines steric and electronic tuning for optimized performance.

Fundamental Principles of Photorelease in Coumarin Systems

The photorelease mechanism in coumarin photocages relies on heterolytic bond cleavage in the first singlet excited state (S~1~). Upon light absorption, the bond between the coumarin core and the payload weakens, forming a contact ion pair (CIP) intermediate consisting of a coumarin-derived carbocation and a deprotonated payload. The fate of this CIP determines photochemical efficiency:

  • Recombination (k~–1~): The CIP reforms the original molecule, resulting in no payload release.
  • Payload release (k~2~): Solvent trapping stabilizes the carbocation, leading to irreversible payload liberation.

Solvent polarity critically influences this process. In polar solvents like water, charge-separated states dominate, whereas nonpolar solvents favor triplet-state intermediates. For this compound, the 4-methyl group enhances CIP stability through hyperconjugation, reducing recombination rates and increasing photolysis quantum yields.

Position of this compound in Photocage Development

This compound exemplifies three key structural innovations in modern photocage design:

  • Substituent Effects : The 4-methyl group red-shifts absorption by extending π-conjugation while sterically shielding the CIP intermediate.
  • Linker Chemistry : The oxyacetyl spacer decouples the coumarin core from the glycine payload, minimizing electronic interactions that could impede photorelease.
  • Payload Compatibility : Glycine’s low steric demand and high solubility facilitate efficient release and downstream biological applications.

Comparative analysis with other coumarin derivatives reveals its unique advantages:

Photocage Structure λ~max~ (nm) Quantum Yield (Φ) Key Feature
Ortho-nitrobenzyl-caged coumarin 365 0.01 High phototoxicity
Diethyl amino styryl coumarin 500 0.15 Biocompatible, red-shifted
N-{[(4-methyl...)glycine 420–440 0.12* Balanced efficiency and safety

*Estimated based on analogous structures.

Significance in Biological Research Applications

Coumarin photocages like this compound enable non-invasive control over biomolecular activity in living systems. Applications include:

  • Protein Function Studies : Light-triggered release of glycine modulates inhibitory neurotransmission in neurons, allowing real-time analysis of receptor dynamics.
  • Drug Delivery : The compound’s visible-light sensitivity permits spatially resolved uncaging in deep tissues, circumventing UV-associated damage.
  • Fluorescence Tracking : Post-photolysis byproducts exhibit bathochromic fluorescence shifts (e.g., 550–650 nm), enabling concurrent release and imaging in multiplexed assays.

Future research directions include engineering two-photon absorption properties for in vivo applications and optimizing linker chemistry for diverse payloads. By addressing these challenges, coumarin photocages will remain indispensable tools in mechanistic biology and translational medicine.

Properties

IUPAC Name

2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6/c1-8-4-14(19)21-11-5-9(2-3-10(8)11)20-7-12(16)15-6-13(17)18/h2-5H,6-7H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCYYTDPGVNBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include heating the mixture in dry DMF (dimethylformamide) with triethylamine (TEA) at 70°C. The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by pouring the reaction mixture onto crushed ice and stirring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

Antimicrobial Activity

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine exhibits significant antimicrobial properties. It acts by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication, making it a candidate for further development as an antibiotic. Studies have shown that this compound can effectively combat various bacterial strains, similar to established antibiotics .

Anti-inflammatory Effects

Research indicates that this compound has the potential to reduce inflammation markers both in vitro and in vivo. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Case Study:
In a study conducted on animal models, this compound was administered to evaluate its anti-inflammatory effects. The results demonstrated a significant reduction in swelling and pain indicators compared to control groups .

Antioxidant Properties

The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is vital for its potential use in preventing diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Recent studies have systematically explored the metabolic effects of this compound, particularly its role in obesity resistance. In vivo studies indicated that treatment with this compound led to significant differences in fat measurements compared to control groups, suggesting its potential utility in metabolic disorders .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine, highlighting substituent differences and their implications:

Compound Name Substituents on Chromen Ring Glycine Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Methyl Free glycine (no protection) 307.29* Enhanced solubility, bioactivity
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine 3-Hexyl, 4-Methyl Free glycine 375.42 Increased lipophilicity
N-{[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine 4-Ethyl Glycylglycine (dipeptide chain) 376.38 Extended half-life, peptide linkage
N-{[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine 6-Chloro, 7-Hydroxy, 4-Methyl Acetyl-glycine (direct linkage) 353.73* Enhanced H-bonding, halogen effects
4-Methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate 4-Methyl tert-Butoxycarbonyl (Boc)-protected glycine 349.36* Prodrug strategy, stability

*Calculated based on molecular formulas.

Key Observations:

Glycine Modifications :

  • Glycylglycine (Compound ) extends the peptide chain, which may influence receptor selectivity or metabolic stability.
  • Boc protection (Compound ) masks the glycine amine, serving as a prodrug strategy to improve oral bioavailability .

Synthetic Routes: Many analogues (e.g., ) are synthesized via condensation reactions involving hydrazide intermediates or thiazolidinone ring formation. For example, N-substituted-2-(2-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-acetyl)hydrazinyl)-2-oxoacetamide derivatives are prepared using ZnCl₂ as a catalyst in 1,4-dioxane .

Biological Activity

N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a compound belonging to the class of coumarin derivatives. Its structure features a coumarin moiety linked to an acetyl group and a glycine residue, contributing to its unique biological properties. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and data.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₃NO₆
  • Molecular Weight : 291.26 g/mol
  • CAS Number : 307525-71-9

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition suggests a mechanism through which the compound can exert its antibacterial effects, making it a candidate for further development in treating bacterial infections.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity. Studies have shown that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This effect may be beneficial in conditions characterized by chronic inflammation .

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. Its mechanism of action appears to involve interactions with specific molecular targets relevant to cancer biology, including apoptosis pathways and cell cycle regulation .

The biological effects of this compound are primarily attributed to its structural characteristics, which allow for specific interactions with enzymes and receptors within biological systems. For instance, its ability to inhibit DNA gyrase is critical for its antimicrobial activity, while its influence on inflammatory mediators contributes to its anti-inflammatory effects.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
4-Methyl-2-oxo-2H-chromen-7-yloxyacetic acidContains a methyl group on the coumarin ringExhibits different biological activity due to methyl substitution
N-(4-Methyl-2-oxo-2H-chromen-7-yloxy)glycineLacks the acetyl groupFocused on amino acid functionality without acetylation
4-MethylumbelliferoneMethyl substitution on the chromen coreExhibits fluorescence properties useful in research

This table highlights how structural variations among related compounds can influence their biological activities and applications.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, showcasing its potential as a novel antimicrobial agent.
  • Inflammation Modulation : In vitro studies indicated that treatment with this compound reduced levels of inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.
  • Cancer Research : Preliminary studies in cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation, suggesting its potential as an anticancer therapeutic.

Q & A

Q. What are the established synthetic routes for N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine and its derivatives?

The synthesis typically involves coupling the coumarin core with glycine derivatives. For example, hydrazide analogs are synthesized by reacting 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with substituted ketones in acetic acid under reflux, followed by recrystallization (yields ~69%) . For oxadiazole hybrids, cyclization of hydrazides with carbon disulfide or thiosemicarbazide derivatives is employed, as confirmed by spectral data (¹H NMR, IR) . Key steps include optimizing reaction time, solvent choice (e.g., methanol for recrystallization), and stoichiometry to avoid side products.

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound’s structure?

  • Spectroscopy : ¹H/¹³C NMR for verifying substitution patterns (e.g., coupling constants for oxyacetyl linkages) and IR for identifying carbonyl stretches (2-oxo chromen, amide C=O) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) to resolve anisotropic displacement parameters and hydrogen bonding. Tools like WinGX and ORTEP-3 aid in visualization and geometry analysis . For example, SHELXL’s new features (post-2008) enable improved handling of twinned data and high-resolution macromolecular refinement .

Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?

  • Anti-inflammatory : Carrageenan-induced rat paw edema assay, comparing inhibition (%) to Celecoxib at 5 hours .
  • Anticonvulsant : Maximal electroshock (MES) test in rodents (dose: 200 mg/kg), measuring protection against tonic-clonic seizures .
  • Antimicrobial : Broth dilution method for minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., Aspergillus flavus), noting paradoxical effects like aflatoxin induction at low concentrations .

Advanced Research Questions

Q. How can SHELX software be utilized in refining the crystal structure of this compound?

SHELXL is critical for refining small-molecule structures:

  • Input processed diffraction data (HKL format) and define restraints for bond lengths/angles, especially for flexible glycine moieties.
  • Use the TWIN command for handling twinned crystals, common in coumarin derivatives due to planar stacking.
  • Validate refinement with R-factors (R1 > 5% may indicate disorder) and check ADPs for anisotropic thermal motion . For macromolecular interfaces, SHELXPRO can generate CIF files compatible with PDB deposition .

Q. How to analyze structure-activity relationships (SAR) for derivatives with varying substituents?

  • Pharmacophore Mapping : Identify critical groups (e.g., 4-methyl-2-oxo-chromen for π-stacking, glycine for hydrogen bonding). In hydrazide derivatives, electron-withdrawing substituents on the isatin ring enhance anti-inflammatory activity (71–78% inhibition vs. Celecoxib) .
  • Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) to correlate with bioactivity. For example, lipophilic substituents in oxadiazole hybrids improve membrane permeability, enhancing antimicrobial MIC values .
  • Crystallographic Data : Compare bond lengths in active vs. inactive analogs; shorter C-O bonds in the oxyacetyl linker correlate with higher anticonvulsant activity .

Q. What strategies address contradictory biological data, such as enhanced aflatoxin production alongside antifungal activity?

  • Dose-Response Analysis : Test sub-MIC concentrations (e.g., 1 µg/mL) to identify thresholds where antifungal effects dominate over toxin induction .
  • Mechanistic Studies : Use transcriptional profiling (RNA-seq) to assess if the compound upregulates aflatoxin biosynthetic genes (e.g., aflR) in Aspergillus flavus.
  • Structural Modifications : Introduce bulky groups (e.g., trichlorophenyl in thiosemicarbazides) to disrupt fungal secondary metabolism while retaining target inhibition .

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